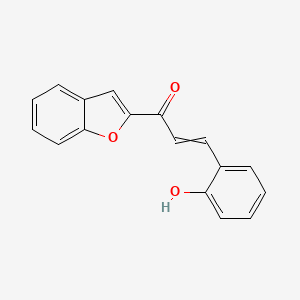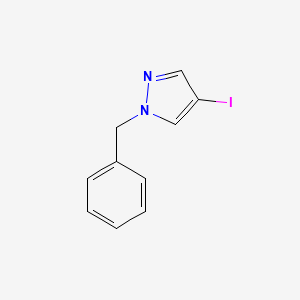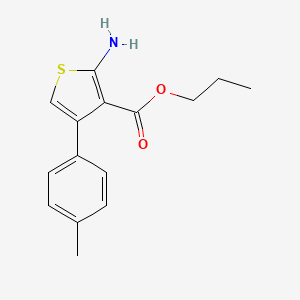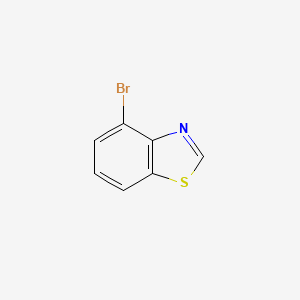
5-Bromo-2-(3-methylbutoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-methylbutoxy)benzaldehyde is a chemical compound with the CAS Number: 669739-11-1. It has a molecular weight of 271.15 and its IUPAC name is 5-bromo-2-(isopentyloxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results .Applications De Recherche Scientifique
Antioxidant, Antimicrobial, and Anticancer Properties
5-Bromo-2-(3-methylbutoxy)benzaldehyde derivatives have been studied for their potential antioxidant, antimicrobial, and anticancer properties. For instance, a derivative compound demonstrated notable antioxidant capacity in several assays, showed good antibacterial activity against Bacillus subtilis, and exhibited significant cytotoxic activity against the breast adenocarcinoma cell line MCF-7 (Konuş et al., 2019).
Synthesis and Characterization
Various derivatives of this compound have been synthesized and characterized for different scientific applications. This includes studies focused on the synthesis process, yield, and optimal reaction conditions for producing specific derivatives (Hui Jian-bin, 2012), (Du Longchao, 2013).
Use in Organic Chemistry and Coordination Chemistry
This compound has been employed in organic and coordination chemistry. Its derivatives have been used in the synthesis of various chemical compounds and as ligands in metal salt binding (Wang et al., 2006).
Anti-Inflammatory Activities
Research has also explored the anti-inflammatory activities of certain derivatives. For example, a study revealed that 5-bromo-2-hydroxy-4-methyl-benzaldehyde inhibited the production of pro-inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 macrophages (Kim et al., 2016).
Applications in Synthetic Chemistry
There's significant interest in the compound's utility in synthetic chemistry, including its role in the synthesis of biologically active compounds and its involvement in various chemical reactions (Balachander & Manimekalai, 2017), (Ramadan, 2010).
Photolabile Protecting Group for Aldehydes and Ketones
This compound has been explored as a photolabile protecting group for aldehydes and ketones, demonstrating its potential in light-induced chemical processes (Lu et al., 2003).
Mécanisme D'action
Safety and Hazards
The safety data sheet (SDS) for 5-Bromo-2-(3-methylbutoxy)benzaldehyde was not found in the search results. Therefore, specific safety and hazard information is not available . It’s always important to handle chemical compounds with appropriate safety measures.
Relevant Papers Unfortunately, specific peer-reviewed papers related to this compound were not found in the search results . For more detailed information, it would be beneficial to conduct a more specific search in scientific literature databases.
Propriétés
IUPAC Name |
5-bromo-2-(3-methylbutoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXANRVXQBCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396822 |
Source


|
| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669739-11-1 |
Source


|
| Record name | 5-bromo-2-(3-methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)




![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)


